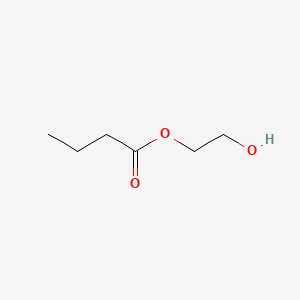

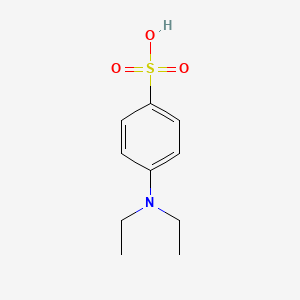

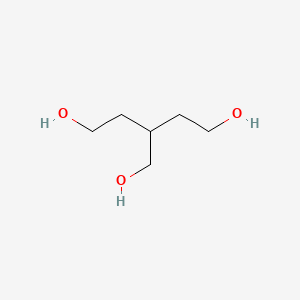

![molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5](/img/structure/B1607314.png)

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Overview

Description

“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione” is a chemical compound. In the molecule of the title compound, the diazocine bridge imparts a twist such that the two aryl rings are offset with respect to one another . The dihedral angle between the two benzene rings is 96.51 (5)° .

Synthesis Analysis

Amine-substituted Diazocine Derivatives were synthesized in three steps from methyl 2-amino benzoate or methyl 3-amino naphtholate . The saddle-shaped diazocine compounds showed similar interplane angle of 75° despite the different steric bulk of the amine substituents .Molecular Structure Analysis

“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione” contains total 30 bond(s); 20 non-H bond(s), 14 multiple bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 eight-membered ring(s), and 2 twelve-membered .Chemical Reactions Analysis

In electrochemical experiments, these diazocines showed irreversible reduction most likely producing indolo[3,2-b]indoles rather than forming the 10-electron planar aromatic species .Physical And Chemical Properties Analysis

The Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione molecule contains a total of 28 atom(s). There are 10 Hydrogen atom(s), 14 Carbon atom(s), 2 Nitrogen atom(s), and 2 Sulfur atom(s) .Scientific Research Applications

Synthesis and Structure

“Dibenzo[b,f][1,5]diazocine” is an eight-membered heterocycle containing six carbon atoms, two nitrogen atoms, and four double bonds . Its saddle or boat-shaped structure is analogous to cyclooctatetraenes or [8]annulenes . The first report of dibenzo[b,f][1,5]diazocine was by Sondheimer in 1896 .

Photophysical Properties

Amine-substituted diazocines were synthesized in three steps from methyl 2-aminobenzoate or methyl 3-aminonaphtholate . The carbazole-substituted naphthodiazocines showed the most interesting photophysical properties with evidence of transition from the saddle-shaped ground state to a planar excited state geometry .

Electrochemical Behavior

In electrochemical experiments, these diazocines showed irreversible reduction most likely producing indolo[3,2-b]indoles rather than forming the 10-electron planar aromatic species .

Reactivity

There has been a series of publications on dibenzo[b,f][1,5]diazocine derivatives examining their reactivity .

Materials Properties

Dibenzo[b,f][1,5]diazocine derivatives have been examined for their materials properties in recent years .

Organic Semiconductor Applications

6,12-dichloro dibenzo[b,f][1,5]-diazocine can be efficiently converted, in the presence of Zn and trifluoroacetic acid, to 5,10-dihydroindolo[3,2-b]indole, an organic semiconductor with application in organic field effect transistors and perovskite solar cells .

Use as Organic Bases or Ligands in Organometallic Chemistry

5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines, analogs of Tröger’s base, containing an oxygen bridge, were synthesized and potentially can be used as organic bases or ligands in organometallic chemistry .

Mechanism of Action

Target of Action

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks, for example in pharmaceuticals, materials, and structural chemistry

Mode of Action

It’s known that the compound has a unique saddle-shaped structure . This structure could potentially interact with its targets in a unique way, leading to changes in the target’s function. More research is needed to elucidate the exact mode of action.

Biochemical Pathways

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially affect multiple biochemical pathways

Result of Action

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially have a wide range of molecular and cellular effects

Action Environment

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially be influenced by a wide range of environmental factors

properties

IUPAC Name |

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPHHYHMUZCODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302492 | |

| Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |

CAS RN |

15351-42-5 | |

| Record name | 15351-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)